molecular formula C12H17I B6165568 4-iodo-1,2-bis(propan-2-yl)benzene CAS No. 1369928-84-6

4-iodo-1,2-bis(propan-2-yl)benzene

Cat. No.: B6165568
CAS No.: 1369928-84-6
M. Wt: 288.2
InChI Key:
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Description

4-iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I. It is a derivative of benzene, where two isopropyl groups and one iodine atom are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,2-bis(propan-2-yl)benzene typically involves the iodination of 1,2-bis(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or other substituted benzene derivatives.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

4-iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-iodo-1,2-bis(propan-2-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

4-iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:

    4-bromo-1,2-bis(propan-2-yl)benzene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.

    4-chloro-1,2-bis(propan-2-yl)benzene: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and uses.

    4-fluoro-1,2-bis(propan-2-yl)benzene: The presence of a fluorine atom results in distinct properties and applications compared to the iodine derivative.

The uniqueness of this compound lies in its specific reactivity patterns and the potential for selective functionalization, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-iodo-1,2-bis(propan-2-yl)benzene can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Benzene", "Propan-2-ol", "Iodine", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium", "Diethyl ether", "Bromo propane" ], "Reaction": [ "Step 1: Conversion of benzene to bromobenzene", "React benzene with bromine in the presence of sulfuric acid to obtain bromobenzene", "Step 2: Conversion of bromobenzene to 4-bromophenylpropane", "React bromobenzene with magnesium in the presence of diethyl ether to obtain Grignard reagent", "React Grignard reagent with propan-2-ol to obtain 4-bromophenylpropane", "Step 3: Conversion of 4-bromophenylpropane to 4-iodo-1,2-bis(propan-2-yl)benzene", "React 4-bromophenylpropane with sodium iodide in the presence of acetone to obtain 4-iodophenylpropane", "React 4-iodophenylpropane with bromopropane in the presence of sodium bicarbonate to obtain 4-iodo-1,2-bis(propan-2-yl)benzene" ] }

CAS No.

1369928-84-6

Molecular Formula

C12H17I

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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